Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
Description
Properties
Molecular Formula |
C20H19FN2O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-20(24)18-19(17-15(21)8-5-9-16(17)28-18)29(25,26)23-12-10-22(11-13-23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI Key |
LQSAPLPTSJIDPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzothiophene Core Construction
The benzothiophene scaffold is synthesized via cyclization reactions. A representative method involves:
-
Starting Material : 4-Fluoro-2-mercaptobenzoic acid methyl ester.
-
Cyclization : Treatment with α-bromo ketones or alkynes under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours.
-
Mechanism : Thioether formation followed by intramolecular cyclization to yield the benzothiophene ring.
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 8 hours | 72% |
Sulfonylation at C3
Introduction of the sulfonyl group employs sulfonyl chlorides:
-
Reagent : 4-Phenylpiperazine-1-sulfonyl chloride.
-
Conditions : Reaction in anhydrous dichloromethane (DCM) with pyridine as a base at 0°C to room temperature for 3–5 hours.
-
Workup : Sequential washing with HCl (1M), NaHCO₃, and brine, followed by silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine |
| Temperature | 0°C → RT |
| Yield | 68–75% |
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling:
-
Method A : Reacting 4-phenylpiperazine with the sulfonylated intermediate in acetonitrile at reflux (82°C) for 12 hours.
-
Method B : Pd-catalyzed coupling using Pd(OAc)₂/xantphos with Cs₂CO₃ as a base in THF at 60°C.
Comparative Efficiency :
| Method | Catalyst System | Temperature | Yield |
|---|---|---|---|
| A | None | 82°C | 65% |
| B | Pd(OAc)₂/xantphos | 60°C | 78% |
Method B offers higher yields but requires stringent anhydrous conditions.
Optimization Challenges and Solutions
Sulfonylation Side Reactions
Competitive over-sulfonylation or decomposition occurs if reaction temperatures exceed 25°C. Mitigation strategies include:
Piperazine Couching Selectivity
Undesired N-alkylation of piperazine is minimized by:
-
Employing bulky bases (e.g., DIPEA) to favor N-sulfonylation.
-
Pre-forming the piperazine-sulfonyl chloride adduct before coupling.
Analytical Characterization
Intermediates and the final product are validated using:
-
1H/13C NMR : Confirmation of benzothiophene aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene signals (δ 2.8–3.4 ppm).
-
XRD : Crystallographic data for unambiguous structural assignment.
Comparative Analysis of Synthetic Routes
A meta-analysis of published methods reveals trade-offs between yield, scalability, and practicality:
| Route | Key Advantage | Limitation |
|---|---|---|
| A | Low-cost reagents | Moderate yields (60–70%) |
| B | High yields (75–80%) | Pd catalyst cost |
| C | One-pot synthesis | Requires specialized equipment |
Route B, despite higher costs, is preferred for industrial-scale synthesis due to reproducibility.
Applications in Drug Discovery
While beyond the scope of preparation methods, the compound’s structural features suggest utility as:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Carboxylic acid
Scientific Research Applications
Neuropharmacological Applications
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is believed to interact with various neurotransmitter receptors, particularly those involved in mood regulation. The phenylpiperazine moiety is known for its affinity for serotonin receptors, which could make this compound a candidate for treating anxiety and depression.
Key Findings
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may enhance serotonin signaling pathways, potentially leading to improved efficacy in treating mood disorders compared to existing antidepressants.
- Neuroprotective Effects : Related compounds have shown neuroprotective effects in animal models of CNS disorders, indicating potential applications for this compound in neurodegenerative diseases.
Anticancer Potential
The sulfonamide group present in the compound has been associated with anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxic Activity : In vitro studies have demonstrated that structurally related compounds exhibit varying cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These studies utilized MTT assays to assess the potency of the compounds compared to standard chemotherapeutics like cisplatin.
- Mechanism of Action : The exact mechanism through which this compound exerts its anticancer effects remains under investigation; however, it is hypothesized that it may involve modulation of apoptotic pathways or inhibition of specific oncogenic signaling cascades.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps starting from commercially available precursors.
Synthetic Route Overview
- Formation of Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
- Fluorination : Introduction of the fluorine atom via nucleophilic substitution using agents like N-fluorobenzenesulfonimide.
- Piperazine Attachment : The phenylpiperazine group is introduced through nucleophilic substitution reactions.
Reaction Conditions
The reactions generally require controlled conditions to ensure high yields and purity of the final product. Optimization of reaction parameters such as temperature, time, and solvent choice is crucial for successful synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The sulfonyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown antimicrobial activity and shares structural similarities with the target compound.
1,3,4-oxadiazole derivatives: These compounds possess a 3-fluoro-4-methoxyphenyl moiety and have been studied for their antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Biological Activity
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields of research.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core, a sulfonamide moiety, and a piperazine derivative. The presence of the 4-fluoro group is noteworthy as it may influence the compound's interaction with biological targets. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiophene Core | Provides a stable aromatic system |
| Piperazine Moiety | Often associated with pharmacological properties |
| Sulfonamide Group | Enhances solubility and bioactivity |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in modulating neurotransmitter systems. The following sections detail its potential applications and effects.
Neurotransmitter Modulation
The piperazine derivative suggests potential interactions with dopamine receptors. Compounds containing similar moieties have been studied for their effects on neurotransmitter systems, particularly dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and depression .
Anticancer Properties
The sulfonamide group has been linked to anticancer activity. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Some derivatives of benzothiophene have demonstrated antimicrobial properties. The unique combination of functional groups in this compound may confer distinct antimicrobial activity compared to its analogs .
Study 1: Dopamine Receptor Interaction
A study evaluated compounds structurally similar to this compound for their binding affinity to dopamine receptors. Results indicated that certain derivatives acted as selective agonists or antagonists, suggesting therapeutic potential in neuropsychiatric disorders .
Study 2: Anticancer Activity
In vitro studies demonstrated that compounds with the sulfonamide moiety exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : Using appropriate precursors to construct the benzothiophene framework.
- Introduction of the Piperazine Moiety : Reaction with phenylpiperazine derivatives under basic conditions.
- Sulfonation : Incorporating the sulfonamide group using sulfonating agents.
- Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.
Q & A
Q. What are the established synthetic routes for Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate?
The synthesis typically involves three key steps:
- Benzothiophene core formation : Cyclization of substituted thiophene precursors using Friedel-Crafts acylation or cross-coupling reactions.
- Sulfonation : Introduction of the sulfamoyl group at the 3-position via reaction with chlorosulfonic acid, followed by coupling with 4-phenylpiperazine.
- Esterification : Methylation of the carboxyl group using diazomethane or trimethylsilyl chloride under anhydrous conditions.
Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., fluorine at C4, sulfonyl group at C3).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 445.12).
- X-ray Crystallography : Resolves spatial arrangement of the piperazinylsulfonyl moiety and benzothiophene core.
- HPLC : Quantifies purity and detects trace impurities (<0.5% by area) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a kinase inhibitor due to sulfonyl-piperazine motifs, which mimic ATP-binding pockets in enzymes.
- Chemical Biology : Used as a fluorescent probe to study protein-ligand interactions via its benzothiophene fluorophore.
- Material Science : Explored in organic semiconductors due to π-conjugated benzothiophene systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonation step?
A factorial design of experiments (DoE) is recommended:
Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact bioactivity?
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| 4-Fluoro substitution | Enhances metabolic stability and target affinity. | |
| Piperazine ring | Modulates solubility and receptor selectivity. | |
| Comparative studies using analogs with ethyl or methyl groups on the piperazine nitrogen reveal up to 10-fold differences in IC values against kinase targets . |
Q. What strategies resolve contradictions in reported enzyme inhibition data?
- Assay Standardization : Use recombinant enzymes under consistent buffer conditions (pH 7.4, 25 mM Tris-HCl).
- Control Experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity.
- Meta-Analysis : Cross-reference data with crystallographic studies to confirm binding modes. Discrepancies in IC values (e.g., 0.5–5 µM) often stem from variations in enzyme sources or assay formats .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Predict binding free energy () to prioritize derivatives.
- ADMET Prediction : Tools like SwissADME assess logP (<3.5 for optimal permeability) and CYP450 inhibition risks.
- QSAR Models : Correlate substituent electronegativity with bioavailability ( in recent studies) .
Methodological Considerations
Q. What experimental designs are suitable for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of the sulfonyl group) by controlling residence time (2–5 min) and temperature.
- In-line Analytics : FTIR probes monitor intermediate formation in real time.
- Scale-up Data : Pilot batches (10 g scale) show 72% yield vs. 68% in traditional batch reactors .
Q. How should researchers address low reproducibility in biological assays?
- Strict QC for Compound Purity : Require ≥98% purity (HPLC) and confirm absence of endotoxins.
- Cell Line Authentication : Use STR profiling to avoid cross-contamination.
- Statistical Power : Include triplicate measurements and report SEM (e.g., IC = 2.3 ± 0.4 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
